molecular formula C8H10BrNO B595208 2-Bromo-4-(ethoxymethyl)pyridine CAS No. 1289385-06-3

2-Bromo-4-(ethoxymethyl)pyridine

Cat. No.: B595208
CAS No.: 1289385-06-3
M. Wt: 216.078
InChI Key: XBYFQVFVGJPTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(ethoxymethyl)pyridine (CAS 1289385-06-3) is a brominated pyridine derivative with an ethoxymethyl substituent at the 4-position. Its molecular formula is C₈H₁₀BrNO, and it is primarily used in industrial and scientific research, particularly in medicinal chemistry and materials science . The ethoxymethyl group (-CH₂OCH₂CH₃) introduces steric bulk and moderate electron-donating effects, influencing reactivity and physical properties.

Properties

IUPAC Name

2-bromo-4-(ethoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-11-6-7-3-4-10-8(9)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYFQVFVGJPTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693768
Record name 2-Bromo-4-(ethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-06-3
Record name 2-Bromo-4-(ethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(ethoxymethyl)pyridine typically involves the bromination of 4-(ethoxymethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-(ethoxymethyl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(ethoxymethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

2-Bromo-4-(difluoromethyl)pyridine

  • Structure : C₆H₄BrF₂N (MW: 208.01, CAS 1204295-87-3).
  • Key Properties :
    • Boiling point: 243.1±35.0°C (predicted).
    • Density: 1.657 g/cm³; Refractive index: 1.520 .
  • Comparison :
    • The difluoromethyl (-CF₂H) group is highly electronegative, enhancing electron-withdrawing effects compared to ethoxymethyl.
    • Higher predicted boiling point suggests stronger intermolecular forces (e.g., dipole-dipole interactions) due to fluorine’s electronegativity.
    • Applications: Useful in agrochemicals and pharmaceuticals where electron-deficient aromatic systems are required .

2-Bromo-4-(trifluoromethyl)pyridine

  • Structure : C₆H₃BrF₃N (MW: 225.99, CAS 175205-81-9).
  • Key Properties :
    • Boiling point: 84–85°C; Density: 1.827 g/cm³.
    • Refractive index: 1.478 .
  • Comparison :
    • The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, making the pyridine ring highly electrophilic.
    • Lower boiling point and higher density compared to ethoxymethyl derivatives indicate volatility and compact molecular packing.
    • Applications: Common in cross-coupling reactions for synthesizing fluorinated bioactive molecules .

4-(Bromomethyl)pyridine Hydrobromide

  • Structure : C₆H₆BrN·HBr (MW: 249.94, CAS 73870-24-3).
  • Key Properties :
    • Melting point: 189–192°C .
  • Comparison :
    • The bromomethyl (-CH₂Br) group is highly reactive in nucleophilic substitutions (e.g., Suzuki couplings), unlike the ether-linked ethoxymethyl.
    • Applications: Intermediate in synthesizing bipyridine ligands and coordination complexes .

5-Bromo-2-chloro-4-ethoxypyridine

  • Structure: C₇H₇BrClNO (CAS 52311-48-5).
  • Comparison: The ethoxy (-OCH₂CH₃) group at the 4-position is similar to ethoxymethyl but lacks the methylene spacer.

Physicochemical and Reactivity Trends

Substituent Effects

Substituent Electron Effect Reactivity Trend Example Compound
Ethoxymethyl (-CH₂OEt) Moderate donating Moderate stability, versatile in SN2 2-Bromo-4-(ethoxymethyl)pyridine
CF₃ Strong withdrawing High electrophilicity, volatile 2-Bromo-4-(trifluoromethyl)pyridine
CF₂H Moderate withdrawing Balanced reactivity 2-Bromo-4-(difluoromethyl)pyridine
CH₂Br High leaving group Rapid nucleophilic substitution 4-(Bromomethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.